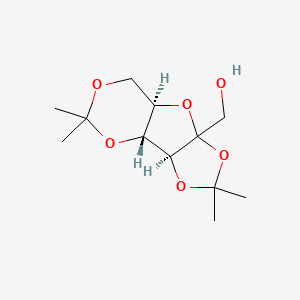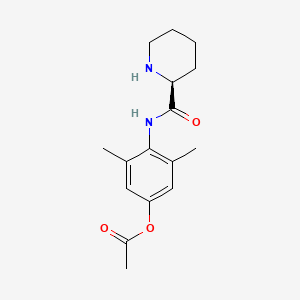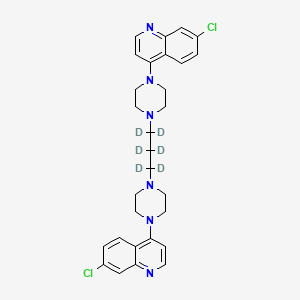
2-Methyl-2-(nitroamino)-1-propanol-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(nitroamino)-1-propanol-d6 is a deuterated derivative of 2-Methyl-2-(nitroamino)-1-propanol. This compound is characterized by the presence of a nitroamino group attached to a methylated propanol backbone. The deuterium atoms replace the hydrogen atoms, making it useful in various scientific studies, particularly in spectroscopy and tracer studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(nitroamino)-1-propanol-d6 typically involves the nitration of 2-Methyl-2-amino-1-propanol-d6. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitric acid and controlled reaction environments to ensure safety and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
化学反応の分析
Types of Reactions
2-Methyl-2-(nitroamino)-1-propanol-d6 undergoes various chemical reactions, including:
Oxidation: The nitroamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The nitroamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Methyl-2-(nitroamino)-1-propanol-d6 is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard in spectroscopic studies.
Biology: Used in tracer studies to track metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Methyl-2-(nitroamino)-1-propanol-d6 involves its interaction with various molecular targets. The nitroamino group can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The deuterium atoms enhance the stability of the compound, making it useful in long-term studies .
類似化合物との比較
Similar Compounds
2-Methyl-2-(nitroamino)-1-propanol: The non-deuterated version of the compound.
2-Amino-2-methyl-1-propanol: A related compound with an amino group instead of a nitroamino group.
2-Methyl-2-(nitroamino)-1-butanol: A similar compound with a butanol backbone.
Uniqueness
2-Methyl-2-(nitroamino)-1-propanol-d6 is unique due to the presence of deuterium atoms, which provide enhanced stability and make it suitable for use in spectroscopic studies and tracer experiments. Its chemical properties and reactivity are similar to its non-deuterated counterpart, but the deuterium atoms offer additional benefits in research applications .
特性
CAS番号 |
1794940-30-9 |
|---|---|
分子式 |
C4H10N2O3 |
分子量 |
140.172 |
IUPAC名 |
N-[1,1,1,3,3,3-hexadeuterio-2-(hydroxymethyl)propan-2-yl]nitramide |
InChI |
InChI=1S/C4H10N2O3/c1-4(2,3-7)5-6(8)9/h5,7H,3H2,1-2H3/i1D3,2D3 |
InChIキー |
WTIFXEKZEYZXMJ-WFGJKAKNSA-N |
SMILES |
CC(C)(CO)N[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587051.png)
